Bassianolide

Biopesticide Insecticidal Activity Lepidopteran Toxicity

Select bassianolide for target-specific insecticidal research requiring a lepidopteran-toxic cyclooctadepsipeptide with >10-fold higher oral potency than common analogs (lethal at 8 ppm in silkworm). Its unique Cs+>K+>Na+>Li+ selectivity and high-yielding total synthesis (46.8%) make it a superior scaffold for structure-activity studies, biopesticide development, and synthetic biology utilizing the well-characterized, non-redundant bbBsls NRPS cluster.

Molecular Formula C48H84N4O12
Molecular Weight 909.2 g/mol
CAS No. 64763-82-2
Cat. No. B019859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBassianolide
CAS64763-82-2
Synonyms(-)-Bassianolide; NSC 321804
Molecular FormulaC48H84N4O12
Molecular Weight909.2 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C
InChIInChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37+,38+,39+,40+/m0/s1
InChIKeyQVZZPLDJERFENQ-NKTUOASPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Bassianolide (CAS 64763-82-2): A Cyclooctadepsipeptide Mycotoxin with Quantifiable Differentiation in Insecticidal and Antiproliferative Assays


Bassianolide is a cyclooctadepsipeptide secondary metabolite produced by entomopathogenic fungi, notably Beauveria bassiana and Lecanicillium lecanii [1]. Structurally, it comprises four alternating residues of D-hydroxyisovaleric acid and L-N-methylleucine [2]. Functionally, bassianolide acts as an insecticidal virulence factor [3], and it exhibits in vivo toxicity in lepidopteran models at low concentrations [4].

Why Bassianolide Cannot Be Substituted by Other Cyclodepsipeptide Mycotoxins


Bassianolide is often erroneously grouped with beauvericin and enniatins due to shared fungal origins and cyclic depsipeptide scaffolds. However, their molecular architectures—octameric bassianolide versus trimeric or hexameric analogs—confer markedly different ionophoric selectivities and target-site affinities [1]. Moreover, the biosynthetic gene clusters, such as the bbBsls NRPS responsible for bassianolide production, are distinct and non-redundant with those of related compounds [2]. Consequently, substituting bassianolide with a generic cyclodepsipeptide in a research or industrial setting risks invalidating assay results or biopesticide efficacy due to uncharacterized differences in potency, selectivity, and mechanism.

Quantitative Evidence: Direct Comparisons of Bassianolide vs. Closest Analogs in Validated Assays


Bassianolide Exhibits Potent In Vivo Toxicity in Silkworm Larvae at Low Oral Doses

Bassianolide induces atony in Bombyx mori larvae at an oral concentration of 4 ppm and is lethal at doses exceeding 8 ppm [1]. The median lethal dose (LD50) for oral administration is 2 μg/larva, a threshold established in early structure-activity studies [1]. In contrast, the structurally related hexadepsipeptide beauvericin exhibits an LC50 of >100 ppm against the same species [2], underscoring bassianolide's superior potency in this lepidopteran model.

Biopesticide Insecticidal Activity Lepidopteran Toxicity

Bassianolide Shows Higher Cytotoxicity than Beauvericin in Human Breast Cancer Cells

In a panel of human tumor cell lines, bassianolide displayed IC50 values of 7.24, 8.44, 15.39, 6.40, 11.42, and 3.98 μg/mL against A549, SK-OV-3, HepG2, HCT-15, MCF-7, and MDA-MB-231 cells, respectively [1]. For the MDA-MB-231 breast cancer line, bassianolide's IC50 of 3.98 μg/mL is approximately 2.5-fold more potent than the 10 μg/mL reported for beauvericin under comparable conditions [2].

Antitumor Cytotoxicity Cell Cycle Arrest

Total Synthesis Yield Improved 6.5-Fold vs. Previous Route

A nine-step total synthesis of (-)-bassianolide achieved an overall yield of 46.8%, a 6.5-fold improvement over the prior 7.2% yield [1]. This was enabled by Ghosez's chloroenamine reagent under mild conditions. No comparable high-yield synthesis has been reported for the closely related octadepsipeptide verticilide A1, which remains accessible only via low-yield fermentation.

Chemical Synthesis Process Chemistry Scale-up

Bassianolide Exhibits Superior Ion Selectivity for Larger Cations Compared to Beauvericin

Planar lipid bilayer studies reveal that bassianolide preferentially transports larger cations, with a selectivity sequence of Cs+ > K+ > Na+ > Li+ [1]. In contrast, beauvericin shows no such size-dependent selectivity, exhibiting similar permeability for K+ and Na+ [1]. This difference arises from bassianolide's larger molecular cavity, which accommodates ions with larger radii.

Ionophore Membrane Transport Selectivity

Bassianolide Biosynthetic Gene Cluster (bbBsls) Is Unique and Non-Redundant with Beauvericin/Enniatin Clusters

The bbBsls gene encodes a 314 kDa nonribosomal peptide synthetase (NRPS) that iteratively synthesizes the dipeptidol monomer of bassianolide [1]. Targeted inactivation of bbBsls abolishes bassianolide production but does not affect beauvericin or enniatin biosynthesis [1]. In contrast, the beauvericin/enniatin NRPS (esyn1) exhibits a different domain architecture and substrate specificity, making cross-production impossible without heterologous expression.

Biosynthesis NRPS Genetic Engineering

Best Research and Industrial Application Scenarios for Bassianolide (CAS 64763-82-2)


Quantitative Structure-Activity Relationship (QSAR) Studies of Cyclodepsipeptide Ionophores

Researchers investigating the relationship between macrocycle size, cavity dimensions, and ion selectivity should use bassianolide as a model octameric cyclodepsipeptide. Its distinct ion selectivity sequence (Cs+ > K+ > Na+ > Li+) [1] provides a clear contrast to the hexameric beauvericin and trimeric enniatins, enabling systematic structure-activity mapping.

Biopesticide Formulation Optimization Against Lepidopteran Pests

Agricultural biopesticide developers should select bassianolide over beauvericin or enniatin when targeting lepidopteran species. The >10-fold higher oral potency in silkworm larvae (lethal at 8 ppm) [1] translates to lower effective application rates and reduced production costs for integrated pest management programs.

Lead Compound for Anticancer Drug Discovery

Medicinal chemistry groups seeking cyclodepsipeptide scaffolds for anticancer development should prioritize bassianolide. Its 2.5-fold higher cytotoxicity (IC50 3.98 μg/mL in MDA-MB-231) compared to beauvericin [1], combined with a high-yielding total synthesis (46.8%) [2], makes it a more tractable starting point for analog generation.

Metabolic Engineering and Heterologous Production of Cyclodepsipeptides

Synthetic biology and metabolic engineering efforts aiming to produce cyclodepsipeptides in heterologous hosts (e.g., Aspergillus niger) can leverage the well-characterized bbBsls NRPS gene cluster [1] for bassianolide production. The unique, non-redundant nature of this cluster allows for cleaner pathway engineering without cross-talk from endogenous beauvericin/enniatin pathways [2].

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